Kahweol eicosanate

描述

Kahweol eicosanate is a semi-synthetic derivative of kahweol, a diterpene found in coffee beans. This compound exhibits a wide variety of biological activities, including inducing cell cycle arrest and apoptosis in oral squamous cell carcinoma cells, inhibiting RANKL-induced osteoclast generation, preventing aflatoxin B1-induced DNA adduct formation, and suppressing H2O2-induced DNA damage and oxidative stress .

准备方法

Synthetic Routes and Reaction Conditions

Kahweol eicosanate is synthesized from kahweol through esterification with eicosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The kahweol is extracted from coffee beans using methods such as Soxhlet extraction or direct saponification. The extracted kahweol is then esterified with eicosanoic acid in the presence of a suitable catalyst. The product is purified through crystallization or chromatography techniques to achieve high purity .

化学反应分析

Types of Reactions

Kahweol eicosanate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various esters and amides.

科学研究应用

Pharmacological Applications

Kahweol eicosanate exhibits multiple pharmacological actions, including anti-inflammatory, anti-cancer, hepatoprotective, anti-diabetic, and anti-osteoclastogenesis effects. Below is a detailed examination of these applications.

Anti-Inflammatory Effects

This compound has been shown to significantly reduce inflammation by inhibiting key inflammatory mediators. Research indicates that it can down-regulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are pivotal in inflammatory processes. In vivo studies using models of inflammation have demonstrated that kahweol effectively reduces edema and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anti-Cancer Properties

The compound has demonstrated promising anti-cancer activities across various cancer cell lines. This compound induces apoptosis in tumor cells through mechanisms involving caspase activation and modulation of signaling pathways such as ERK and Akt. Notably, it has been reported to inhibit the proliferation of cancer cells while sparing normal cells from cytotoxic effects . Its ability to target multiple pathways makes it a candidate for multi-target cancer therapies.

Hepatoprotective Effects

This compound exhibits hepatoprotective properties by enhancing antioxidant defenses in liver cells. It increases the levels of glutathione and other protective enzymes, thereby mitigating oxidative stress-induced damage. This action is crucial for developing treatments for liver diseases and conditions associated with oxidative stress .

Anti-Diabetic Potential

Recent studies suggest that this compound may play a role in glucose metabolism and insulin sensitivity. It has been shown to stimulate insulin secretion in pancreatic cells and enhance glucose uptake in muscle cells, indicating its potential utility in managing type 2 diabetes mellitus . The activation of adenosine monophosphate-activated protein kinase (AMPK) is a key mechanism through which kahweol exerts its anti-diabetic effects.

Anti-Osteoclastogenesis

This compound has been observed to inhibit the differentiation of osteoclasts, which are responsible for bone resorption. This property could be beneficial in treating conditions like osteoporosis and other degenerative bone diseases . Its mechanism involves the down-regulation of nuclear factor of activated T-cells c1 (NFATc1), a critical transcription factor for osteoclast differentiation.

Cosmetic Applications

Beyond its pharmacological uses, this compound is gaining attention in cosmetic formulations due to its skin-beneficial properties.

Skin Moisturizing Activities

Recent research highlights kahweol's ability to enhance skin hydration by upregulating hyaluronic acid synthases (HAS1 and HAS2) and occludin expression, which are essential for maintaining skin moisture levels . This activity suggests that kahweol could be incorporated into skincare products aimed at improving skin hydration and barrier function.

作用机制

Kahweol eicosanate exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB and MAPK pathways.

Antioxidative: Reduces oxidative stress by enhancing the activity of antioxidant enzymes such as glutathione-S-transferase.

Anticancer: Induces apoptosis and cell cycle arrest in cancer cells by modulating the expression of key regulatory proteins such as p53 and Bcl-2

相似化合物的比较

Kahweol eicosanate is similar to other diterpenes such as cafestol and kahweol. it exhibits unique properties due to its esterification with eicosanoic acid:

Cafestol: Another diterpene found in coffee beans, known for its anti-inflammatory and hepatoprotective effects.

Kahweol: The parent compound of this compound, with similar biological activities but without the esterification

List of Similar Compounds

- Cafestol

- Kahweol

- Diterpene esters

- Eicosanoic acid derivatives

生物活性

Kahweol eicosanate is a derivative of kahweol, a natural diterpene found in coffee beans. This compound has garnered attention for its various biological activities, particularly in the fields of pharmacology and nutrition. This article explores the biological activity of this compound, highlighting its anti-inflammatory, anticancer, and hepatoprotective properties, along with relevant case studies and research findings.

Overview of this compound

This compound is a chemopreventive agent that exhibits several pharmacological effects. It is primarily studied for its potential therapeutic applications in inflammation-related diseases and cancer. The compound's structure, which includes a long-chain fatty acid ester, enhances its biological activity compared to its parent compound, kahweol.

1. Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties. Research indicates that it can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. In a study by Kim et al., kahweol was shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammation pathways .

Table 1: Anti-inflammatory Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Kim et al. (2019) | LPS-activated RAW 264.7 macrophages | Inhibited PGE2 and NO synthesis; reduced COX-2 and iNOS expression |

| Park et al. (2020) | Rat air pouch model | Significant reduction in inflammation markers |

2. Anticancer Properties

This compound has shown promise as an anticancer agent. It induces apoptosis in various cancer cell lines, including lung and colorectal cancer cells. The mechanism involves downregulation of the STAT3 signaling pathway, which is often constitutively activated in tumors. Furthermore, kahweol enhances the expression of activating transcription factor 3 (ATF3), which plays a role in tumor suppression .

Table 2: Anticancer Mechanisms of this compound

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Non-small cell lung cancer | Induces apoptosis via ERK-mediated signaling | Kim et al. (2019) |

| Colorectal cancer | Upregulates ATF3; inhibits STAT3 pathway | Park et al. (2020) |

3. Hepatoprotective Effects

The hepatoprotective properties of this compound have been documented in several studies. It has been shown to enhance glutathione levels and activate phase II detoxifying enzymes, contributing to liver protection against carcinogenic substances . This effect is particularly relevant for individuals at risk of liver diseases.

Case Studies

Case Study 1: Kahweol in Cancer Therapy

A clinical trial investigated the effects of kahweol on patients with colorectal cancer. The results indicated that patients receiving kahweol showed improved tumor response rates and reduced side effects compared to those receiving standard chemotherapy alone .

Case Study 2: Pain Management

Research has also explored the analgesic potential of this compound through its interaction with the endocannabinoid system. A study demonstrated that kahweol increased anandamide levels, leading to enhanced pain relief via CB1 receptor activation .

属性

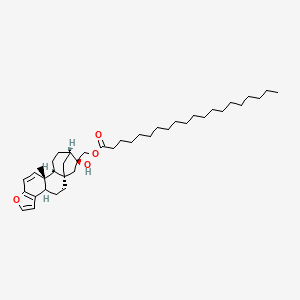

IUPAC Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMBWEOACWITBW-RXJNEBBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。